1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two methoxy groups, and an indoline core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indoline Core: This can be achieved through various methods, including Fischer indole synthesis or palladium-catalyzed cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline core can be oxidized to indole using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include indole derivatives, alcohols, and free amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the molecule by preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid include:
1-(tert-Butoxycarbonyl)-indoline-2-carboxylic acid: Lacks the methoxy groups, making it less versatile in certain synthetic applications.
5,6-Dimethoxyindoline-2-carboxylic acid: Does not have the Boc protecting group, which limits its stability and reactivity in some reactions.
1-(tert-Butoxycarbonyl)-5-methoxyindoline-2-carboxylic acid: Contains only one methoxy group, offering different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and two methoxy groups, providing enhanced stability and reactivity for a wide range of applications.
Properties
IUPAC Name |
5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYAHILLZQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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